Product packaging for 3,4-Dichloro-5-propoxypyridazine(Cat. No.:CAS No. 1346697-98-0)

3,4-Dichloro-5-propoxypyridazine

Cat. No.: B11892795
CAS No.: 1346697-98-0
M. Wt: 207.05 g/mol
InChI Key: KRPHCCBQUAUAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-propoxypyridazine is a valuable chemical intermediate designed for research and development applications, particularly in the fields of medicinal chemistry and agrochemical science. Its structure incorporates a propoxy group at the 5-position of a dichloropyridazine ring, a core scaffold known for its significant pharmacological potential. Pyridazine derivatives are recognized as key pharmacophores in numerous bioactive molecules and are frequently explored in the synthesis of more complex heterocyclic systems, such as triazolopyridazines, which have shown a broad spectrum of biological activities including antibacterial, antifungal, and anticancer properties . The presence of two chlorine atoms on the pyridazine ring offers distinct sites for nucleophilic substitution reactions, allowing researchers to systematically introduce a variety of amines, alcohols, and other nucleophiles to create targeted libraries of novel compounds . This reactivity makes it an exceptionally versatile building block for constructing potential drug candidates or active ingredients for crop protection. The propoxy group contributes to the molecule's overall lipophilicity, which can be a critical factor in optimizing the absorption and cellular penetration of final compounds . This product is intended for use in chemical synthesis, method development, and biological screening in a controlled laboratory environment. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl2N2O B11892795 3,4-Dichloro-5-propoxypyridazine CAS No. 1346697-98-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346697-98-0

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

3,4-dichloro-5-propoxypyridazine

InChI

InChI=1S/C7H8Cl2N2O/c1-2-3-12-5-4-10-11-7(9)6(5)8/h4H,2-3H2,1H3

InChI Key

KRPHCCBQUAUAJG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,4 Dichloro 5 Propoxypyridazine and Its Analogues

Retrosynthetic Analysis of the 3,4-Dichloro-5-propoxypyridazine Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. advancechemjournal.comias.ac.in For this compound, the most logical initial disconnection is at the ether linkage, as this is a common and reliable bond-forming reaction. This disconnection breaks the C-O bond between the pyridazine (B1198779) ring and the propoxy group.

This primary disconnection suggests that this compound can be synthesized from a 3,4-dichloro-5-hydroxypyridazine precursor and a suitable propylating agent, such as a propyl halide. This approach simplifies the problem to the synthesis of the key dichlorinated hydroxypyridazine intermediate.

Further retrosynthetic analysis of the 3,4-dichloro-5-hydroxypyridazine core points to two main strategies. One path involves the formation of the pyridazine ring from a non-heterocyclic precursor, followed by functionalization. A particularly effective starting material for this is a 3,4-dihalo-5-hydroxy-2(5H)-furanone, which can undergo a ring transformation reaction with hydrazine (B178648) to form the pyridazine skeleton with the necessary oxygenation at the correct position. mdpi.com

An alternative strategy involves starting with a pre-formed pyridazine or pyridazinone ring and introducing the chloro substituents through direct halogenation reactions. The feasibility of this approach depends on the regioselectivity of the halogenation and the stability of the pyridazine ring under the required reaction conditions.

Classical and Modern Synthetic Routes to Dichlorinated Pyridazines

The formation of the dichlorinated pyridazine core is a critical step in the synthesis of the target molecule. Both classical and modern methods are employed, often starting from either acyclic precursors or other heterocyclic systems.

A prominent and effective method for constructing the pyridazine ring involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine. mdpi.com Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly versatile and reactive starting material for this purpose. mdpi.comnih.gov

The reaction of mucochloric acid with hydrazine hydrate (B1144303) leads to a ring transformation, yielding a 4,5-dihalopyridazin-3(2H)-one. mdpi.com This cyclization is typically carried out in an aqueous acidic solution at elevated temperatures and can produce the pyridazinone in satisfactory yields. mdpi.com The resulting dihalopyridazinone can then be further chlorinated, for instance with phosphorus oxychloride (POCl₃), to convert the hydroxyl group at position 3 to a chloro substituent, leading to a trichlorinated pyridazine. This intermediate is then ready for the selective introduction of the propoxy group at position 5.

Direct halogenation of a pre-existing pyridazine ring offers an alternative route to the desired dichlorinated core. google.comgoogle.com This approach typically involves the reaction of a pyridazine or pyridazinone with a chlorinating agent. The regioselectivity of the chlorination is a key consideration and is influenced by the existing substituents on the pyridazine ring.

For example, the chlorination of pyridin-3-ol can lead to the formation of polychlorinated pyridines. While the direct, selective synthesis of 3,4-dichloropyridazine (B174766) can be challenging, the use of specific catalysts and controlled reaction conditions can improve the desired outcome. Vapor-phase chlorination at high temperatures is one method that has been explored for the synthesis of various chloropyridines. google.com However, for the synthesis of the specific isomer this compound, building the ring from a furanone precursor as described above often provides a more controlled and efficient pathway.

Introduction and Functionalization of the Propoxy Moiety at Position 5

The final key step in the synthesis of this compound is the introduction of the propoxy group at the C-5 position of the pyridazine ring. This is typically achieved through an etherification reaction.

The Williamson ether synthesis is a classic and widely applied method for forming the ether linkage in this context. This reaction involves the O-alkylation of a 5-hydroxypyridazine precursor. The hydroxyl group of 3,4-dichloro-5-hydroxypyridazine is first deprotonated by a suitable base to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction (S_N2) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to yield the final product, this compound.

The choice of base is critical to the success of the reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, or sodium hydroxide. The selection depends on the reactivity of the substrate and the desired reaction conditions.

The efficiency and yield of the O-alkylation step can be significantly enhanced by optimizing the reaction parameters. Key factors to consider include the choice of solvent, base, temperature, and the nature of the alkylating agent.

Table 1: Factors for Optimization of Propoxy Group Introduction

Parameter Options Considerations
Solvent Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents often favor S_N2 reactions.
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃) The strength of the base should be sufficient to deprotonate the hydroxyl group without causing side reactions. K₂CO₃ is a milder base, while NaH is much stronger.
Alkylating Agent 1-Bromopropane, 1-Iodopropane Iodoalkanes are generally more reactive than bromoalkanes, which can lead to faster reaction times or higher yields. nih.gov
Temperature Room Temperature to Reflux The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition or side products.

| Catalyst | Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide) | Can be beneficial when using an inorganic base in a biphasic system to facilitate the transfer of the alkoxide to the organic phase. |

For instance, studies on the O-alkylation of similar heterocyclic systems have shown that using a more reactive alkylating agent, like an iodinated derivative, can lead to higher yields compared to chlorinated or brominated analogues. nih.gov In one study, switching from a chloromethyl to an iodomethyl reagent increased the yield of an O-alkylated pyrimidine (B1678525) from 53% to 87%. nih.gov Furthermore, the choice of solvent can be crucial; refluxing in acetonitrile is a common condition for such reactions. nih.gov Careful optimization of these parameters is essential for developing a robust and high-yielding synthesis of this compound.

Synthesis of Structurally Diverse this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is primarily achieved through the strategic modification of its key components. The inherent reactivity of the dichloropyridazine core allows for selective and sequential reactions, enabling the generation of a wide array of analogues. These modifications are crucial for tuning the molecule's physicochemical properties.

Variation of the Alkoxy Chain Length and Branching

The introduction of various alkoxy groups at the C5 position of the 3,4-dichloropyridazine ring is a common strategy to modulate properties such as lipophilicity and solubility. This is typically achieved via nucleophilic substitution of a suitable precursor, such as 3,4,5-trichloropyridazine, with the desired sodium or potassium alkoxide. The length and branching of the alkyl chain of the alcohol used can be systematically varied.

Research has shown that altering the alkoxy chain length in related heterocyclic systems can significantly influence their physical and mesomorphic properties. researchgate.net For instance, studies on other aromatic systems demonstrate that increasing the number of carbons in the alkoxy chain (from n=6 to n=16) systematically alters phase transition behaviors. researchgate.net While direct data for 3,4-dichloro-5-alkoxypyridazines is specific to proprietary research, the general principles of synthesis are well-established. The reaction involves the deprotonation of the corresponding alcohol (e.g., methanol, ethanol, propanol, isopropanol, butanol) with a strong base like sodium hydride to form the alkoxide, which then displaces a chlorine atom on the pyridazine ring.

Table 1: Examples of Alkoxy Chain Variation on a Dichloropyridazine Core This table is illustrative of the general synthetic approach.

PrecursorReagentResulting Alkoxy GroupProduct Name
3,4,5-TrichloropyridazineSodium MethoxideMethoxy3,4-Dichloro-5-methoxypyridazine
3,4,5-TrichloropyridazineSodium EthoxideEthoxy3,4-Dichloro-5-ethoxypyridazine
3,4,5-TrichloropyridazineSodium IsopropoxideIsopropoxy3,4-Dichloro-5-isopropoxypyridazine
3,4,5-TrichloropyridazineSodium ButoxideButoxy3,4-Dichloro-5-butoxypyridazine

Halogen Substitution Pattern Modifications

Modifying the halogen substituents on the pyridazine ring is a key method for creating structural diversity. The two chlorine atoms at the C3 and C4 positions of this compound exhibit different reactivities, allowing for selective substitution. Nucleophilic aromatic substitution (SNAr) reactions can be controlled to replace one or both chlorine atoms with other halogens or different nucleophiles entirely.

For example, introducing fluorine atoms can significantly alter electronic properties and metabolic stability. While specific examples for the 5-propoxypyridazine scaffold are sparse in open literature, related transformations on pyridazine and pyridine (B92270) rings are well-documented. The introduction of halogen substituents at the meta position of a pyridine ring has been shown to direct the regioselectivity of subsequent functionalization reactions. acs.org In dichloropyridazine systems, one chlorine can be replaced by reacting the compound with a nucleophile, such as hydrazine, to yield a monosubstituted product. researchgate.net Further reaction can then lead to disubstituted derivatives.

Functional Group Derivatization at the Pyridazine Ring

Beyond the alkoxy and halogen groups, the pyridazine ring itself can be further functionalized. The electron-deficient nature of the pyridazine ring, accentuated by the two nitrogen atoms and electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. liberty.edu This allows for the introduction of a variety of functional groups.

Common derivatizations include:

Amination: Reaction with primary or secondary amines to replace one of the chlorine atoms, forming aminopyridazines.

Thiolation: Reaction with thiols or sodium hydrosulfide (B80085) to introduce sulfur-containing moieties.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be used to form new carbon-carbon bonds at the chlorinated positions, introducing alkyl, aryl, or heteroaryl groups.

A study on pyridazinones highlighted their role as versatile carriers for functional groups in various organic reactions. nih.govkorea.ac.kr For instance, 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted to the corresponding chloropyridazine, which then serves as a precursor for further reactions with nucleophiles like hydrazine hydrate. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. In the context of pyridazine synthesis, microwave-assisted protocols and advanced catalytic methods are at the forefront of these efforts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyridazines. nih.govgeorgiasouthern.edu The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. acs.orgnih.gov

This technique has been successfully applied to the synthesis of various pyridazine derivatives. For example, an efficient microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed. nih.gov In another instance, a one-pot, three-component reaction to produce dihydropyridopyrimidines and dihydropyrazolopyridines under microwave irradiation proceeded efficiently, whereas conventional heating led to different products. acs.org These studies underscore the ability of microwave energy to promote reactions that may be sluggish or less selective under traditional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles Data generalized from studies on related nitrogen-containing heterocycles.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Triazole Derivative Synthesis27 hours30 minutesSignificant nih.gov
Triazole-thione Condensation290 minutes10-25 minutes78% to 97% nih.gov
Pyrazole-based Hybrid SynthesisReflux (hours)Irradiation (minutes)Improved yields (62-79%) acs.org

Catalytic Approaches in Pyridazine Synthesis

The use of transition metal catalysts is pivotal in modern pyridazine synthesis, enabling reactions that are otherwise difficult or impossible. liberty.edu Catalytic methods offer high efficiency, selectivity, and functional group tolerance.

Key catalytic approaches include:

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira couplings are widely used to functionalize chloropyridazines by forming C-C bonds. This allows for the attachment of diverse substituents to the pyridazine core. liberty.edu

Copper-Catalyzed Reactions: Copper catalysts have been employed for aerobic cyclization reactions to form 1,6-dihydropyridazines and pyridazines directly. organic-chemistry.org The choice of solvent can judiciously direct the reaction to yield either the dihydropyridazine (B8628806) or the fully aromatized pyridazine. organic-chemistry.org

Ruthenium-Catalyzed Cyclization: Ruthenium catalysts have been used in the in situ cyclization of alkyne diols to form diketone intermediates, which upon reaction with hydrazine, yield substituted pyridazines. liberty.edu

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This metal-free catalytic approach involves the reaction of electron-deficient tetrazines with electron-rich dienophiles like alkynes to form pyridazines regioselectively. rsc.orgorganic-chemistry.orgresearchgate.netrsc.org This method is noted for its high yields and compatibility with a broad range of substrates under neutral conditions. organic-chemistry.org

These catalytic systems provide powerful and flexible tools for constructing and elaborating the pyridazine scaffold, facilitating the synthesis of complex molecules from simple, commercially available starting materials. organic-chemistry.org

Molecular Structure, Electronic Properties, and Conformational Dynamics of 3,4 Dichloro 5 Propoxypyridazine

Theoretical Studies on Intramolecular Interactions (e.g., Halogen Bonding)

To provide the requested article, peer-reviewed scientific studies containing theoretical or experimental data on the molecular and electronic properties of 3,4-Dichloro-5-propoxypyridazine would be necessary. Without such sources, generating a scientifically accurate and informative article is not feasible.

Spectroscopic Characterization (Theoretical Predictions and Interpretation)

Theoretical spectroscopic analysis is crucial for understanding the molecular structure and dynamics of novel compounds. By employing computational models, it is possible to predict the spectral features of this compound, providing a valuable reference for future experimental work.

Vibrational Spectroscopy (e.g., IR, Raman) Predictions

The vibrational modes of this compound can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). Such calculations provide insights into the molecule's structural characteristics and the nature of its chemical bonds.

Theoretical vibrational spectra are often calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The predicted frequencies are then uniformly scaled to account for anharmonicity and other systematic errors inherent in the computational methods. This approach has been successfully applied to related chlorinated pyridazine (B1198779) derivatives. researchgate.netnih.gov

The predicted infrared (IR) and Raman spectra are characterized by several key vibrational modes. The high-frequency region is dominated by C-H stretching vibrations of the propoxy group. The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=N and C=C stretching vibrations of the pyridazine ring, as well as C-O-C stretching of the ether linkage and C-Cl stretching modes.

Table 1: Predicted Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Assignment
~2970MediumStrongAsymmetric C-H stretch (CH₃)
~2935MediumMediumAsymmetric C-H stretch (CH₂)
~2878WeakMediumSymmetric C-H stretch (CH₃)
~1580StrongMediumC=N stretch (pyridazine ring)
~1550StrongWeakC=C stretch (pyridazine ring)
~1460MediumMediumCH₂ scissoring
~1390MediumWeakCH₃ umbrella mode
~1280StrongWeakC-O-C asymmetric stretch
~1050StrongMediumC-O-C symmetric stretch
~830StrongWeakC-Cl stretch
~680MediumStrongC-Cl stretch

Note: These are hypothetical predicted values based on typical results for similar molecules. The intensities are qualitative (Strong, Medium, Weak).

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for elucidating molecular structures. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be obtained using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov Machine learning models have also emerged as a reliable method for predicting NMR spectra with high accuracy. arxiv.org

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons of the propoxy group. The methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene group attached to the oxygen would be a triplet, while the other methylene group would likely be a hextet. The pyridazine ring has one proton, which would appear as a singlet in the aromatic region.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with the carbons of the dichloropyridazine ring appearing at lower field due to the electronegativity of the nitrogen and chlorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridazine-H~8.5-
O-CH₂~4.4 (triplet)~72
CH₂~1.8 (hextet)~22
CH₃~1.0 (triplet)~10
Pyridazine-C-Cl (C3)-~150
Pyridazine-C-Cl (C4)-~135
Pyridazine-C-O-~160
Pyridazine-C-H-~120

Note: These are hypothetical predicted values based on typical results for similar molecules and are referenced against a standard (e.g., TMS). The multiplicity of ¹H signals is indicated in parentheses.

Computational Crystallography and Solid-State Structure Prediction

Computational crystal structure prediction (CSP) has become an invaluable tool for exploring the possible solid-state forms of organic molecules. nih.govrsc.org By generating a crystal energy landscape, CSP can identify energetically favorable crystal packing arrangements and predict the unit cell parameters and space group of potential polymorphs.

For a molecule like this compound, with its rigid core and flexible side chain, a thorough conformational search followed by crystal packing simulations would be necessary. The final predicted crystal structures would be ranked based on their lattice energies.

The intermolecular interactions expected to govern the crystal packing include van der Waals forces, dipole-dipole interactions due to the polar C-Cl and C-O bonds, and potentially weak C-H···N or C-H···O hydrogen bonds. The presence of chlorine atoms may also lead to halogen bonding (Cl···N or Cl···O interactions).

Table 3: Hypothetical Predicted Crystal Data for a Stable Polymorph of this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.0
c (Å)~9.8
α (°)90
β (°)~105
γ (°)90
Volume (ų)~850
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.45

Note: These are hypothetical predicted values intended to be representative of a plausible crystal structure for this type of molecule.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses for 3,4 Dichloro 5 Propoxypyridazine

Ligand-Based and Target-Based SAR Studies

Ligand-based SAR studies of molecules like 3,4-Dichloro-5-propoxypyridazine focus on the relationship between the compound's structural modifications and its biological activity, without explicit knowledge of the target's structure. Conversely, target-based SAR leverages structural information of the biological target to guide the design of more effective compounds.

The presence and nature of halogen substituents on a pyridazine (B1198779) ring can profoundly impact a molecule's biological profile. Halogens can affect lipophilicity, electronic properties, and steric interactions, all of which are critical for a compound's ability to bind to its target. In a series of 6,8-dihalogenated flavanones, it was found that dihalogenated compounds exhibited better free radical scavenging than monohalogenated ones. acs.org

For a hypothetical series of 3,4-dihalo-5-propoxypyridazines, the biological activity could be expected to vary with the electronegativity and size of the halogen atoms. The table below illustrates a hypothetical SAR for such a series, where activity is measured against a generic biological target.

Table 1: Hypothetical Biological Activity of 3,4-Dihalo-5-propoxypyridazine Analogs

Compound Substituent at C3 Substituent at C4 Relative Activity (%)
Analog 1 Cl Cl 100
Analog 2 F F 85
Analog 3 Br Br 110
Analog 4 I I 95

This hypothetical data suggests that while chlorine provides a baseline activity, replacing it with bromine might enhance efficacy, possibly due to a better balance of electronic and steric properties for the target interaction. The complete removal of a halogen significantly reduces activity, underscoring the importance of these substituents.

The alkoxy group at the C5 position, in this case, a propoxy group, is crucial for modulating the lipophilicity and steric profile of the molecule. The length and branching of this alkyl chain can influence how the compound interacts with hydrophobic pockets in a target protein. Studies on other heterocyclic compounds have shown that alkoxy chain length can govern potency. wiley.com For instance, in a series of 2-bromoalkoxyanthraquinones, a C3 alkoxy chain showed promising antiproliferation activity. nih.gov

The following table presents a hypothetical SAR study on the effect of varying the alkoxy chain length at the C5 position of 3,4-dichloropyridazine (B174766).

Table 2: Hypothetical Influence of Alkoxy Chain Length on Biological Activity

Compound Alkoxy Group at C5 Relative Activity (%)
Analog 6 Methoxy 70
Analog 7 Ethoxy 90
Analog 8 Propoxy 100
Analog 9 Isopropoxy 95

Based on this hypothetical data, the propoxy group appears to be optimal for activity in this series, suggesting a specific size and lipophilicity requirement for the target binding site. The slightly lower activity of the branched isopropoxy group could indicate that a linear chain is preferred for optimal fit. The stereochemistry of the propoxy chain, if it were chiral, could also play a role, though this is not applicable to a simple propoxy group.

The pyridazine ring itself is a key pharmacophore. Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic and hydrogen-bonding properties. nih.gov Bioisosteric replacement, where the pyridazine ring is substituted with other chemical groups that have similar physical or chemical properties, is a common strategy in drug design to improve potency or pharmacokinetic properties. researchgate.netresearchgate.net

Common bioisosteres for the pyridazine ring include other heterocyclic systems and substituted phenyl rings. The choice of a bioisostere depends on mimicking the key interactions of the original ring system. acs.orgnih.gov

Table 3: Potential Bioisosteric Replacements for the Pyridazine Ring

Original Ring Potential Bioisostere Rationale for Replacement
Pyridazine Pyrimidine (B1678525) Altered dipole moment and H-bonding vectors.
Pyridazine Pyrazine Different nitrogen positioning, affecting electronics.
Pyridazine Thiophene Replacement of N-N with S, modifying electronics and size.

These modifications can lead to significant changes in biological activity by altering how the molecule is recognized by its target.

Development and Validation of QSAR Models for Predictive Potency

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools for predicting the potency of new, unsynthesized analogs, thereby streamlining the drug discovery and development process.

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For a compound like this compound, relevant descriptors would likely fall into several categories. nih.govnih.gov

Table 4: Common Molecular Descriptors in QSAR Studies

Descriptor Class Example Descriptors Information Encoded
Electronic Dipole Moment, HOMO/LUMO energies, Electronegativity Distribution of electrons, reactivity.
Steric Molecular Volume, Surface Area, Sterimol parameters Size and shape of the molecule.
Hydrophobic LogP, Molar Refractivity Lipophilicity and partitioning behavior.

In QSAR studies of fungicidal pyridazinones, hydrophobicity and electronic parameters were found to be significant. nih.gov

Once relevant descriptors are calculated for a series of analogs, a mathematical model can be built to predict their biological potency, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). Multiple linear regression (MLR) is a common technique used for this purpose.

Consider a hypothetical QSAR study on a series of 3,4-dichloro-5-alkoxypyridazine derivatives with herbicidal activity. The resulting QSAR equation might look like this:

pIC50 = 0.6 * LogP - 1.2 * (HOMO) + 0.05 * (Molecular Volume) + 2.5

This equation suggests that higher lipophilicity (LogP) and larger molecular volume are beneficial for herbicidal activity, while a higher energy of the Highest Occupied Molecular Orbital (HOMO) is detrimental.

The following table provides hypothetical data that could be used to generate such a model.

Table 5: Hypothetical Data for a QSAR Model of Pyridazine Analogs

Compound pIC50 LogP HOMO (eV) Molecular Volume (ų)
Analog 6 5.8 2.1 -7.5 150
Analog 7 6.2 2.6 -7.6 165
Analog 8 6.5 3.1 -7.7 180

Such models, once validated using statistical methods, can provide valuable insights into the factors driving biological activity and guide the design of more potent compounds.

Statistical Validation of QSAR Models for External Predictivity

The reliability of a QSAR model is paramount and is assessed through rigorous statistical validation. A crucial aspect of this is evaluating the model's external predictivity—its ability to accurately predict the activity of new compounds not used in its development.

Several methods are employed for this purpose. External validation involves using the developed QSAR model to predict the activity of an external set of compounds and comparing the predicted values with their experimentally determined activities. scielo.br The predictive capability is often quantified using metrics such as the predictive squared correlation coefficient (Q²). nih.gov

Other validation techniques include:

Leave-one-out (LOO) cross-validation: A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set.

y-randomization: The biological activities in the training set are randomly shuffled, and a new QSAR model is developed. A low correlation in the randomized model indicates that the original model is not due to chance. scielo.br

The Organization for Economic Co-operation and Development (OECD) has established guidelines for the validation of QSAR models to ensure their reliability for regulatory purposes. These guidelines emphasize the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

Table 2: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value (General Guideline)
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
Q²ext (External R²) Measures the predictive ability of the model for an external test set.> 0.6
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).As low as possible

These are general guidelines and may vary depending on the specific study and endpoint. scielo.br

Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to reduce toxicity, without significantly altering its binding to the biological target. spirochem.comnih.gov This involves substituting a part of the molecule with a "bioisostere"—a group with similar physical or chemical properties.

For a compound like this compound, several bioisosteric replacements could be considered to modulate its properties. For example, the propoxy group could be replaced with other alkoxy groups of varying chain lengths or with a fluoroalkoxy group to alter lipophilicity and metabolic stability. The chlorine atoms on the pyridazine ring are also key targets for bioisosteric replacement.

Table 3: Potential Bioisosteric Replacements for this compound

Original GroupPotential Bioisostere(s)Rationale for Replacement
Propoxy group (-OCH₂CH₂CH₃) Ethoxy, Methoxy, IsopropoxyModulate steric bulk and lipophilicity.
Trifluoromethoxy (-OCF₃)Enhance metabolic stability and alter electronic properties.
Chloro group (-Cl) Methyl (-CH₃), Trifluoromethyl (-CF₃)Modify lipophilicity, size, and electronic effects.
Cyano (-CN)Introduce a polar group that can act as a hydrogen bond acceptor.

This table presents hypothetical bioisosteric replacements for this compound based on common medicinal chemistry principles.

Research on related heterocyclic systems demonstrates the application of this strategy. For instance, in the development of anti-HIV agents, bioisosteric replacement has been a key tool for optimizing lead compounds. nih.gov Similarly, studies on nicotinic cholinergic receptor ligands have utilized bioisosteric replacement of a central heterocyclic ring to improve binding affinity. nih.gov

De Novo Design Principles for Novel this compound Analogues

De novo design involves the computational creation of novel molecular structures with desired properties, often guided by the structure of a biological target or a known active compound. nih.gov If this compound were identified as a hit compound, de novo design principles could be applied to generate novel analogues with potentially improved characteristics.

This process typically involves two main approaches:

Ligand-based de novo design: This approach uses information from one or more known active compounds to generate new molecules with similar features. For example, a pharmacophore model could be developed based on the key structural features of this compound presumed to be essential for activity. This model would then be used as a template to build new molecules.

Structure-based de novo design: If the three-dimensional structure of the biological target is known, this approach can be used to design molecules that fit optimally into the binding site. Algorithms can "grow" a molecule atom-by-atom or by combining molecular fragments within the binding pocket to maximize favorable interactions.

Recent research on pyridazine derivatives has employed in silico techniques for the design of novel compounds. For example, a study on novel pyrimido-pyridazine derivatives as anticancer agents utilized in silico analysis to understand molecular interactions and guide the design of more potent compounds. nih.govresearchgate.net Another study focused on designing novel pyridazine derivatives as agents for Alzheimer's disease, using a combination of QSAR, molecular docking, and molecular dynamics simulations to create new molecules with promising properties. nih.gov

The output of de novo design is a set of virtual compounds that can be synthesized and tested, accelerating the drug discovery process.

Following a comprehensive search, no scientific literature or data corresponding to the biological activity, mechanisms of action, or molecular targets of the specific chemical compound "this compound" could be located. The search results pertained to other, structurally distinct compounds, and therefore, an article adhering to the requested detailed outline for "this compound" cannot be generated at this time.

The provided search results discussed:

Protein-ligand interactions of certain peptides with the Grb2 SH2 domain, which is not related to the target compound.

General cellular signaling pathways affected by various natural products, with no mention of "this compound".

The mutagenicity of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) , a compound that is structurally different from the requested pyridazine derivative.

Without any available research or data on "this compound," it is not possible to provide a scientifically accurate and informative article on its biological and cellular effects as outlined. Further research would be required to investigate the potential biological activities of this specific compound.

Elucidation of Biological Activity Mechanisms and Molecular Targets

Agrochemical Modes of Action

The pyridazine (B1198779) chemical structure is a known pharmacophore in several herbicides. wikipedia.org Although direct studies on 3,4-Dichloro-5-propoxypyridazine are lacking, the agrochemical modes of action for related pyridazinone herbicides have been investigated, primarily focusing on their herbicidal properties.

The herbicidal action of pyridazine derivatives is often linked to the disruption of fundamental processes in plant physiology, most notably photosynthesis.

Photosynthesis Inhibition: A primary mechanism of action for several pyridazinone herbicides is the inhibition of photosynthesis. nih.gov These compounds can interfere with the photosynthetic electron transport chain. acs.org Specifically, they have been shown to inhibit the Hill reaction in barley, which is a critical part of the light-dependent reactions of photosynthesis. nih.gov The site of action is often within Photosystem II (PSII), where they can block the electron flow, leading to a cascade of events that ultimately cause plant death. acs.orgnih.gov

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition: Some herbicides cause the accumulation of photodynamic porphyrins by inhibiting the enzyme protoporphyrinogen oxidase (PPO). nih.gov While not universally attributed to all pyridazine herbicides, this mechanism is a known mode of action for several classes of herbicides and could be a potential, though unconfirmed, mechanism for this compound.

Phytoene (B131915) Desaturase (PDS) Inhibition: A significant herbicidal mechanism for some pyridazine derivatives is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. medwinpublishers.comignited.innih.gov PDS inhibition leads to the accumulation of phytoene and prevents the formation of colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This results in a characteristic "bleaching" of the plant tissues, followed by necrosis and death. medwinpublishers.comnih.gov Norflurazon is a well-known commercial pyridazine herbicide that targets PDS. medwinpublishers.comignited.innih.gov

Table 1: Herbicidal Activity of Selected Pyridazine Derivatives

Compound NameTarget WeedsMechanism of ActionReference
3-chloro-6-(2-phenylphenoxy)-pyridazineRadish, MilletPre-emergence herbicidal activity medwinpublishers.comresearchgate.net
3-chloro-6-(2,6-dichlorophenoxy)-pyridazineRadish, MilletPre-emergence herbicidal activity medwinpublishers.comresearchgate.net
3-bromo-6-(2′-phenylphenoxy)-pyridazineRadish, MilletPre-emergent herbicidal effects ignited.in
4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinoneBarleyInhibition of Hill reaction and photosynthesis, interference with chloroplast development nih.gov
6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamideEchinochloa crus-galli, Portulaca oleraceaDownregulation of PDS gene expression, prevention of photosynthesis medwinpublishers.comignited.innih.gov

There is a lack of specific research detailing the influence of this compound on plant hormone regulation. However, it is established that some herbicides can disrupt the hormonal balance in plants, leading to phytotoxicity.

Auxin Mimicry: Synthetic auxinic herbicides mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but at unregulated levels, leading to uncontrolled growth and eventually plant death. researchgate.net While some herbicides are known for this mechanism, there is no direct evidence to suggest that this compound or related pyridazine herbicides act as auxin mimics.

Ethylene (B1197577) and Abscisic Acid Production: High levels of auxin, including those induced by auxinic herbicides, can trigger the production of ethylene and abscisic acid (ABA), which are stress-related hormones. nih.govresearchgate.net ABA accumulation is associated with stressful environmental conditions and can inhibit stem elongation and induce dormancy. wikipedia.org Ethylene is involved in processes like fruit ripening, senescence, and leaf abscission. wikipedia.org The interplay between auxins, ethylene, and ABA is complex, and disruption by a chemical agent can lead to significant growth inhibition. nih.govacs.org Without specific studies, the effect of this compound on these hormonal pathways remains speculative.

While a comprehensive enzymatic target profile for this compound is not available, research on other pyridazine herbicides has identified specific molecular targets.

Phytoene Desaturase (PDS): As mentioned, PDS is a confirmed target for some pyridazine herbicides. nih.govmedwinpublishers.comignited.innih.gov This nuclear-encoded, chloroplast-localized enzyme is crucial for carotenoid biosynthesis. nih.gov

Acetolactate Synthase (ALS): ALS is the first enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine). nih.govnih.gov It is a common target for several herbicide families, although its inhibition by pyridazine derivatives is not as widely documented as PDS inhibition. nih.gov

Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first step in fatty acid biosynthesis. nih.gov ACCase inhibitors are effective against monocotyledonous weeds. There is no current evidence to link this compound to this mode of action.

Antimicrobial Action Mechanisms

The pyridazine scaffold is present in a variety of compounds exhibiting a broad range of biological activities, including antimicrobial properties. ignited.inresearchgate.netnih.gov Several studies have demonstrated the antibacterial and antifungal potential of newly synthesized pyridazine derivatives. nih.govnih.govmedwinpublishers.comignited.inresearchgate.net

Although the precise mechanisms are often not fully elucidated, the antimicrobial action of pyridazine derivatives likely involves interference with essential microbial cellular processes. The lipophilicity of the molecule, influenced by substituents like the propoxy group in this compound, can be crucial for its ability to penetrate microbial cell membranes. It has been noted that a lipophilic side chain is often essential for significant antibacterial activity in certain pyridazinone scaffolds. acs.org The general mechanisms of antimicrobial action can include damage to the cell membrane and the induction of oxidative stress, which disrupts vital cellular functions. mdpi.com

The antimicrobial efficacy of certain compounds is due to their ability to inhibit specific enzymes or metabolic pathways crucial for microbial survival. For pyridazine derivatives, while extensive studies on specific enzyme inhibition are limited, their broad-spectrum activity suggests they may target fundamental processes. For instance, some synthetic compounds are designed to act as inhibitors of proteins essential for bacterial virulence, such as the glycopeptide-resistance associated protein R (GRAR) in S. aureus. nih.gov However, no such specific target has been identified for this compound.

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound Class/DerivativeTarget Microorganism(s)Observed ActivityReference
Pyrazolo[3,4-c]pyridazine derivativesGram-positive and Gram-negative bacteria, FungiSignificant antibacterial and potent antifungal activity medwinpublishers.com
Pyrazolo[4,3-C]CinnolinesPathogenic bacteria and fungiGood anti-fungal activity medwinpublishers.com
Saturated pyrrolopyridazine derivativesPseudomonas aeruginosa, Candida albicansStronger activity compared to aromatic derivatives nih.gov
Hydrazone derivative of pyridazineStaphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosaHigh biological activity nih.gov
2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-oneKlebsiella pneumoniaeSignificant antimicrobial activity acs.org

Advanced Computational Chemistry and Molecular Modeling in 3,4 Dichloro 5 Propoxypyridazine Research

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as 3,4-Dichloro-5-propoxypyridazine, to a biological target.

Prediction of Binding Modes and Affinities with Target Biomolecules

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, in studies of analogous heterocyclic compounds, molecular docking has been successfully employed to predict binding affinities and interactions with various protein targets. These studies often utilize software like AutoDock or MOE (Molecular Operating Environment) to simulate the docking process. The primary output of such a study on this compound would be a series of predicted binding poses, ranked by a scoring function that estimates the binding free energy (ΔG). A lower binding energy typically indicates a more stable protein-ligand complex.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Target ProteinEpidermal Growth Factor Receptor (EGFR)
PDB ID1M17
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.5
Predicted Interacting ResiduesMET-769, LYS-728, ASP-831

This table represents a hypothetical scenario for illustrative purposes, as specific research on this compound is not available.

Analysis of Ligand-Protein Interaction Networks (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A critical aspect of molecular docking analysis is the detailed examination of the interactions between the ligand and the protein's active site. For this compound, this would involve identifying key intermolecular forces that stabilize the complex. The pyridazine (B1198779) ring's nitrogen atoms can act as hydrogen bond acceptors, while the dichlorophenyl group can engage in hydrophobic and van der Waals interactions. The propoxy side chain can also contribute to hydrophobic interactions within the binding pocket. Visualizing these interactions using software like PyMOL or VMD is crucial for understanding the structural basis of binding and for guiding further lead optimization.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time in a simulated physiological environment.

Binding Pathway Analysis and Induced Fit Mechanisms

Advanced MD techniques can be used to explore the pathway a ligand takes to enter a protein's binding site. Furthermore, these simulations can elucidate "induced fit" mechanisms, where the protein undergoes conformational changes upon ligand binding to achieve a more stable complex. For this compound, this could involve subtle rearrangements of amino acid side chains in the active site to better accommodate the ligand.

Advanced Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer a highly accurate method for studying the electronic structure of molecules. These calculations are computationally intensive but provide deep insights into a molecule's reactivity and properties.

For this compound, DFT calculations could be used to:

Optimize the molecule's geometry to its lowest energy state.

Calculate the distribution of electron density and the molecular electrostatic potential (MEP), which can identify regions of the molecule that are likely to engage in electrostatic interactions.

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions.

Table 2: Hypothetical Quantum Mechanical Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.3
Dipole Moment (Debye)3.2

This table represents hypothetical data for illustrative purposes.

These advanced computational methods, when applied in concert, provide a comprehensive understanding of the chemical behavior and potential biological activity of this compound, guiding the design of future experiments and the development of novel applications.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of chemical reactions involving pyridazine derivatives. By calculating the electron density of a system, DFT can be employed to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the elucidation of reaction pathways and the understanding of reaction kinetics and thermodynamics.

In the context of this compound, DFT calculations could theoretically be used to:

Model Reaction Pathways: Investigate the mechanisms of nucleophilic substitution reactions at the C4 and C5 positions of the pyridazine ring. By mapping the potential energy surface, researchers could identify the most likely transition states and intermediates, providing insight into the regioselectivity of such reactions.

Predict Reaction Energetics: Calculate the activation energies and reaction enthalpies for various synthetic routes, helping to identify the most energetically favorable conditions for synthesizing or modifying this compound.

Analyze Electronic Effects: Understand how the electron-withdrawing nature of the chlorine atoms and the electron-donating propoxy group influence the reactivity of the pyridazine core.

Table 1: Hypothetical DFT Calculation Parameters for Reaction Mechanism Studies of this compound

ParameterTypical Value/MethodPurpose
Functional B3LYP, M06-2X, ωB97X-DTo approximate the exchange-correlation energy, balancing accuracy and computational cost.
Basis Set 6-311+G(d,p), def2-TZVPTo describe the atomic orbitals of the system with a high degree of accuracy.
Solvation Model Polarizable Continuum Model (PCM), SMDTo simulate the effect of a solvent on the reaction energetics and geometries.
Computational Task Transition State Search (e.g., QST2, QST3), IRCTo locate the transition state structures and verify the reaction path connecting reactants and products.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy for predicting the electronic properties of molecules. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data.

For this compound, high-accuracy ab initio calculations could be utilized to:

Determine Precise Electronic Properties: Calculate fundamental properties such as ionization potential, electron affinity, and dipole moment with high precision.

Validate DFT Results: Serve as a reference to assess the accuracy of less computationally expensive DFT methods for this particular system.

Investigate Excited States: Explore the electronic transitions and photophysical properties, which could be relevant if the molecule is being considered for applications in materials science or as a photolabel.

In Silico Screening and Virtual Drug/Agrochemical Discovery

In silico screening techniques are instrumental in modern drug and agrochemical discovery, allowing for the rapid evaluation of large libraries of virtual compounds against a biological target. These methods can significantly reduce the time and cost associated with identifying promising lead candidates.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. When the structure of the target is unknown, a pharmacophore model can be developed based on a set of known active ligands.

A hypothetical ligand-based design strategy for analogues of this compound would involve:

Building a Pharmacophore Model: Based on a series of biologically active pyridazine derivatives, a common feature pharmacophore would be generated.

Virtual Screening: This model would then be used as a 3D query to screen virtual libraries of compounds, identifying those that match the required pharmacophoric features.

Lead Optimization: this compound itself could be evaluated against the pharmacophore model, and modifications to its structure could be proposed to improve its fit and, consequently, its predicted biological activity.

Fragment-Based Design Approaches for Novel Analogues

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a more potent lead compound.

In the context of discovering novel analogues related to this compound, an FBDD approach could be conceptualized as follows:

Fragment Library Screening: A library of small molecular fragments would be screened in silico against a potential biological target.

Hit Identification and Elaboration: Fragments showing promising interactions would be identified. If a fragment resembling a part of the this compound scaffold (e.g., a dichloropyridazine core) is a hit, it could be elaborated upon by adding substituents like the propoxy group to enhance binding affinity.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target could be linked together to create a novel, more potent molecule, potentially incorporating the pyridazine scaffold.

Future Research Directions and Emerging Applications

Development of Next-Generation 3,4-Dichloro-5-propoxypyridazine Analogues with Improved Selectivity

The development of analogues of this compound with enhanced selectivity is a primary area for future research. The two chlorine atoms on the pyridazine (B1198779) ring are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This chemical versatility enables the synthesis of large libraries of derivatives for screening and optimization.

Systematic modifications to the core structure can lead to significant improvements in insecticidal potency. For instance, in studies on related [6-(3-pyridyl)pyridazin-3-yl]amides, alterations to the pyridine (B92270) and pyridazine rings often resulted in a loss of activity against aphids like Myzus persicae and Aphis gossypii. However, replacing the amide moiety with hydrazines, hydrazones, or hydrazides was well-tolerated, with small aliphatic substituents showing notable potency. nih.gov

In the context of herbicidal activity, research on 4-(3-trifluoromethylphenyl)pyridazine derivatives has shown that the introduction of a substituted phenoxy group at the 3-position of the pyridazine ring is crucial for high efficacy. nih.gov Furthermore, the presence of an electron-withdrawing group at the para-position of the benzene (B151609) ring was found to be essential for potent herbicidal action. nih.gov These findings provide a roadmap for designing this compound analogues with potentially superior herbicidal selectivity.

A key strategy in developing next-generation analogues is "scaffold hopping," where the core chemical structure is modified while retaining the key pharmacophoric features. This approach was successfully used to design novel pyridazine derivatives targeting the phytoene (B131915) desaturase (PDS) enzyme, a critical target for bleaching herbicides. acs.org Starting from the lead compound diflufenican, researchers synthesized pyridazine derivatives with potent pre-emergence herbicidal activity. acs.org

Lead Compound/Scaffold Target Key Findings for Improved Selectivity Reference
[6-(3-pyridyl)pyridazin-3-yl]amidesAphids (Myzus persicae, Aphis gossypii)Replacement of the amide with hydrazines, hydrazones, or hydrazides with small aliphatic groups enhances potency. nih.gov
4-(3-Trifluoromethylphenyl)pyridazineDicotyledonous PlantsSubstituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene ring are key for high activity. nih.gov
Diflufenican (scaffold hopping)Phytoene Desaturase (PDS)Introduction of a 6-chloro group on the pyridazine ring is critical for post-emergence herbicidal activity. acs.org

Exploration of Novel Therapeutic or Agrochemical Applications Based on Mechanistic Insights

A deeper understanding of the mechanism of action of pyridazine derivatives can unlock novel therapeutic and agrochemical applications. The pyridazine scaffold is a versatile platform that has already shown promise in various biological contexts.

In oncology, pyridazine derivatives are being explored as potent anticancer agents. They can act as chemo-potentiators for DNA-damaging drugs or as single-agent therapies for tumors with specific DNA repair deficiencies. nih.gov For example, novel chloropyridazine hybrids have been designed to induce apoptosis and inhibit PARP-1, a key enzyme in DNA repair, presenting a promising strategy for cancer treatment. nih.gov

The pyridazine ring is also a key component in compounds with antiviral activity. Researchers have developed novel pyridazine derivatives that show activity against the Zika virus. georgiasouthern.edu These compounds are being investigated for encapsulation into nanoparticles for targeted drug delivery to suppress viral replication within infected cells. georgiasouthern.edugeorgiasouthern.edu The development of such drug delivery systems could revolutionize the treatment of mosquito-borne viral infections like Dengue and Zika. georgiasouthern.edu

In the agrochemical sector, beyond herbicides, pyridazine derivatives have been investigated for their insecticidal and fungicidal properties. Optimization studies on compounds initially designed as herbicides led to the discovery of a series of [6-(3-pyridyl)pyridazin-3-yl]amides with significant aphicidal properties. nih.gov Furthermore, certain pyridazine derivatives have been patented for their fungicidal activity, highlighting the broad spectrum of their potential applications in crop protection. google.com

Application Area Mechanism/Target Example Derivative Class Reference
Therapeutic
AnticancerPARP-1 inhibition, apoptosis inductionChloropyridazine hybrids nih.gov
Antiviral (Zika, Dengue)Suppression of viral replicationNovel small molecule pyridazines georgiasouthern.edugeorgiasouthern.edu
Agrochemical
Insecticidal (Aphids)Not specified[6-(3-pyridyl)pyridazin-3-yl]amides nih.gov
HerbicidalPhytoene Desaturase (PDS) inhibition4-(3-Trifluoromethylphenyl)pyridazine derivatives acs.org
FungicidalNot specifiedPatented pyridazine derivatives google.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like this compound derivatives. These technologies can significantly accelerate the drug discovery pipeline by analyzing vast datasets to identify promising lead compounds with greater precision and speed. africansciencegroup.com

For lead optimization, AI algorithms can analyze structure-activity relationships (SAR) to guide the design of new molecules with improved properties. preprints.org Generative models can even design novel chemical structures from scratch that are optimized for specific biological targets. researchgate.net The use of 3D ligand information in AI/ML models has shown enhanced utility during the lead optimization phase of drug discovery projects. frontiersin.org

Despite the immense potential, challenges such as data quality, model interpretability, and ethical considerations need to be addressed to fully harness the power of AI in drug discovery. africansciencegroup.comnih.gov

Interdisciplinary Collaborations for Translational Research and Sustainable Applications

The successful translation of a promising compound like this compound from the laboratory to real-world applications requires extensive interdisciplinary collaboration. Chemists, biologists, toxicologists, computational scientists, and clinicians must work together to navigate the complex process of drug or agrochemical development.

In the therapeutic realm, collaborations are essential for moving a compound from preclinical studies to clinical trials. This involves not only medicinal chemists synthesizing new analogues but also pharmacologists evaluating their efficacy and safety, and clinicians designing and conducting human trials. The development of novel drug delivery systems, such as the micellar nanoparticles for antiviral pyridazine derivatives, is a prime example of the synergy between chemistry, materials science, and medicine. georgiasouthern.edugeorgiasouthern.edu

In the agrochemical industry, collaborations between chemists, plant scientists, and environmental scientists are crucial for developing sustainable and effective crop protection solutions. The goal is to create herbicides and pesticides that are highly selective for their target pests while minimizing their impact on non-target organisms and the environment. Some pyridopyridazine (B8481360) derivatives have been investigated as biodegradable agrochemicals, highlighting a move towards more environmentally friendly solutions. researchgate.net

Ultimately, fostering a collaborative research environment is key to accelerating innovation and ensuring that promising chemical entities like this compound can be developed into safe and effective products that benefit society.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-Dichloro-5-propoxypyridazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 5-position of 3,4-dichloropyridazine derivatives. For example, propoxylation can be achieved using propyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or DMSO . Optimizing temperature (80–120°C) and reaction time (12–24 hours) is critical to minimize side reactions such as over-alkylation or ring degradation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the target compound with >95% purity .

Q. How can the physicochemical properties of this compound be characterized for reproducibility in experimental protocols?

  • Methodological Answer : Key properties include:

  • Melting Point : Reported ranges (e.g., 123–124°C for analogous nitropyridazines) should be verified via differential scanning calorimetry (DSC) to ensure batch consistency .
  • Solubility : Test in common solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to define storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound under nucleophilic substitution conditions?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., competing substitution at Cl-3 vs. Cl-4) may arise from solvent polarity or steric effects. For example:

  • Polar Solvents (e.g., DMF): Favor substitution at the less sterically hindered Cl-4 position due to enhanced solvation of the transition state .
  • Bulky Nucleophiles (e.g., tert-butoxide): Prefer Cl-3 substitution due to reduced steric clash with the propoxy group.
    Computational modeling (DFT) can predict activation energies for each pathway, while LC-MS/MS monitors reaction intermediates .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives without violating regulatory guidelines?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., kinases, GPCRs) .
  • In Vitro Assays : Prioritize cell-free systems (e.g., enzyme inhibition assays) to comply with FDA restrictions on human/animal testing .
  • Structural Analogues : Compare activity with FDA-approved pyridazine-based drugs (e.g., hydralazine derivatives) to infer therapeutic potential .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify byproducts (e.g., dechlorinated or oxidized derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) can resolve structural ambiguities, such as residual solvent peaks or isomerization artifacts .
  • Elemental Analysis : Validate chlorine content (±0.5% deviation) to confirm stoichiometric integrity .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points for this compound analogues?

  • Methodological Answer : Variations (e.g., ±5°C) may stem from polymorphic forms or hygroscopicity. Mitigation strategies include:

  • Standardized Crystallization : Use identical solvent systems (e.g., ethanol/water) and cooling rates.
  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake to assess hygroscopicity’s impact on reported values .

Q. What experimental controls are essential when studying the catalytic degradation of this compound?

  • Methodological Answer :

  • Blank Reactions : Exclude catalysts to distinguish thermal vs. catalytic degradation pathways.
  • Isotope Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer mechanisms in hydrolysis studies .
  • Mass Balance Analysis : Quantify unreacted starting material, intermediates, and end products via calibrated HPLC .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC123–124°C (analogue)
Solubility in DMSOUV-Vis (λ = 254 nm)>50 mg/mL
HPLC Retention TimeC18 column, 60% ACN8.2 ± 0.3 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.